molecular formula C22H21N5 B1621604 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile CAS No. 845266-31-1

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile

Cat. No. B1621604
M. Wt: 355.4 g/mol
InChI Key: CHOOTEGPSYFPEQ-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, other names or synonyms, and its CAS registry number. The molecular formula and the structure are also part of the description.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups, bonds, and 3D conformation. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. It includes toxicity data, handling and storage conditions, and disposal methods.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements, or modifications to the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or speak with a subject matter expert. I hope this general approach helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c23-17-20-22(25-12-11-24-20)27-15-13-26(14-16-27)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,21H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOOTEGPSYFPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384934
Record name 3-(4-benzhydrylpiperazino)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile

CAS RN

845266-31-1
Record name 3-(4-benzhydrylpiperazino)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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